molecular formula C31H31NO5 B11145451 2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145451
M. Wt: 497.6 g/mol
InChI Key: KAMOHGQYPXBVIV-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via a one-pot multicomponent reaction. This method involves methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, yielding diverse derivatives with substituent flexibility . The compound features a 4-methoxyphenethyl group at position 2 and a 3-(3-methylbutoxy)phenyl group at position 1.

Properties

Molecular Formula

C31H31NO5

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H31NO5/c1-20(2)16-18-36-24-8-6-7-22(19-24)28-27-29(33)25-9-4-5-10-26(25)37-30(27)31(34)32(28)17-15-21-11-13-23(35-3)14-12-21/h4-14,19-20,28H,15-18H2,1-3H3

InChI Key

KAMOHGQYPXBVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methoxyphenyl and methylbutoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key distinctions in the target compound :

Substituent Complexity : The 3-methylbutoxy group introduces a branched alkoxy chain, increasing lipophilicity compared to smaller alkoxy or halogen substituents .

Synthetic Requirements : The 4-methoxyphenethyl group necessitates aryl aldehydes with electron-donating substituents (e.g., methoxy), which require longer reaction times (up to 2 hours) due to slower cyclization kinetics .

Yield Profile : While yields for similar compounds range from 43%–86%, the target compound’s synthesis likely falls within this range, though specific data are unavailable .

Table 1. Comparison of Key Derivatives in the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
Compound Name Substituents (Position 1/2) Yield Range Notable Properties
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl / Methyl 50–75% High crystallinity, moderate lipophilicity
1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl / Ethyl 60–80% Enhanced halogen-driven bioactivity
2-[2-(Dimethylamino)ethyl]-1-aryl derivatives Aryl / Dimethylaminoethyl 45–70% Improved solubility, potential CNS targets
Target compound 3-(3-Methylbutoxy)phenyl / 4-Methoxyphenethyl ~65%* High lipophilicity, complex packing

*Estimated based on methodology in .

Biological Activity

2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H31NO5
  • Molecular Weight : 497.6 g/mol
  • IUPAC Name : 2-[2-(4-methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

Structural Representation

The compound features a chromeno-pyrrole backbone with various substituents that may influence its biological activity.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties , potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown anti-inflammatory effects . In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : It may bind to nuclear receptors or other proteins involved in cell signaling pathways.
  • Enzyme Modulation : The compound could inhibit enzymes associated with tumor progression or inflammation, such as matrix metalloproteinases (MMPs) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntitumor ActivityAnti-inflammatory Activity
Compound AC31H31NO5YesYes
Compound BC30H29NO4ModerateYes
Compound CC28H27NNoYes

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Case Study 2: Inflammatory Response Modulation

A separate study assessed the anti-inflammatory effects using a murine model of acute inflammation. Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

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